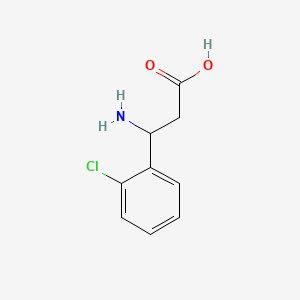
1-Butilpiperazina
Descripción general
Descripción
1-Butylpiperazine (1-BP) is an organic compound belonging to the class of piperazines. It is a cyclic compound composed of four nitrogen atoms in a ring structure, and is a derivative of the alkaloid piperine. 1-BP has a variety of applications in the chemical, pharmaceutical, and medical fields, and has been used in a variety of research studies.
Aplicaciones Científicas De Investigación
Descubrimiento de Fármacos
La piperazina, de la cual la 1-butilpiperazina es un derivado, ocupa el tercer lugar como heterociclo de nitrógeno más común en el descubrimiento de fármacos . Es un componente clave de varios fármacos de gran éxito, como el imatinib (también comercializado como Gleevec) o el sildenafilo, vendido como Viagra .
Química Medicinal
La piperazina es frecuente en diversos agentes farmacológicos con propiedades ansiolíticas, antivirales, cardioprotectoras, anticancerígenas y antidepresivas . Los sitios del átomo de nitrógeno en la piperazina sirven como donantes/aceptores de enlaces de hidrógeno, lo que ajusta las interacciones con los receptores, además de aumentar la solubilidad en agua y la biodisponibilidad .
Funcionalización C–H
Se han logrado grandes avances en la funcionalización C–H de los átomos de carbono del anillo de piperazina . Esto ofrece nuevas vías atractivas para la síntesis de patrones de sustitución definidos de piperazinas y expande la creciente cartera en la caja de herramientas de la piperazina para amplias aplicaciones en la investigación de química medicinal .
Cinética Enzimática
La this compound se ha utilizado en el examen de la cinética enzimática . Se puede utilizar para estudiar las velocidades de las reacciones enzimáticas y comprender cómo funcionan las enzimas.
Interacciones Receptor-Ligando
La this compound se utiliza en la investigación de interacciones receptor-ligando . Puede actuar como un agonista en receptores específicos, lo que ayuda a los investigadores a comprender cómo los ligandos interactúan con sus receptores.
Síntesis Química
La this compound se utiliza en la síntesis química . Se puede utilizar como bloque de construcción en la síntesis de compuestos químicos más complejos.
Safety and Hazards
1-Butylpiperazine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Propiedades
IUPAC Name |
1-butylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-2-3-6-10-7-4-9-5-8-10/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSVXVKIYYQWBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30329832 | |
| Record name | 1-Butylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5610-49-1 | |
| Record name | 1-Butylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-butylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 1-butylpiperazine, and how are these studied?
A1: 1-Butylpiperazine is an organic compound with a piperazine ring substituted with a butyl group. [] Its molecular formula is C8H18N2, and its molecular weight is 142.24 g/mol. [] Understanding the structure and properties of 1-butylpiperazine is crucial for exploring its potential applications.
Q2: Can you provide an example of how 1-butylpiperazine is being explored for potential applications in material science?
A2: Recent research has focused on incorporating amino-appended coumarin composites with 1-butylpiperazine for capturing Pb2+ ions in aqueous solutions. [] While the specific role of 1-butylpiperazine within this application requires further investigation, this highlights the potential of this compound in developing novel materials for environmental remediation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

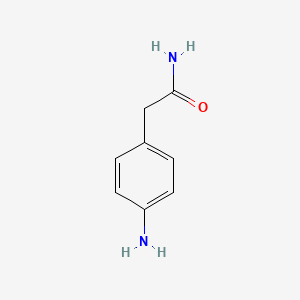
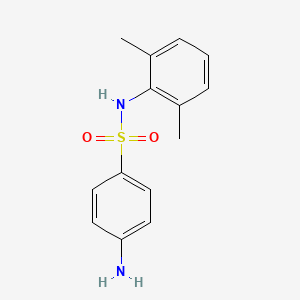
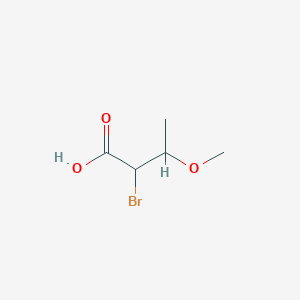
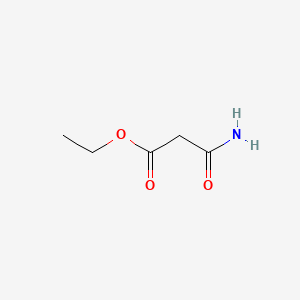
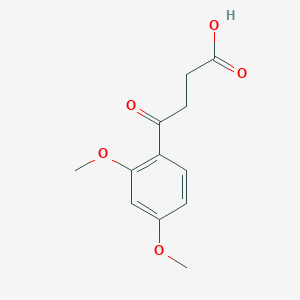
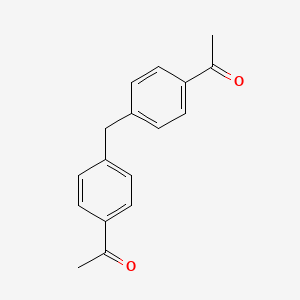
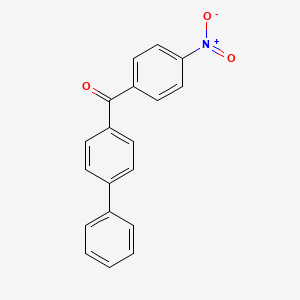
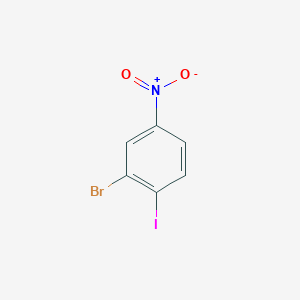

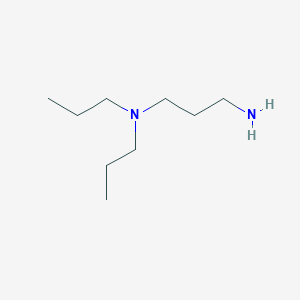
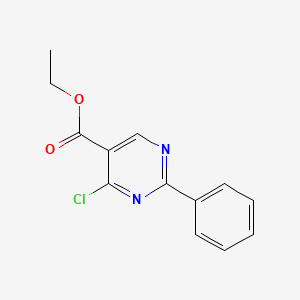

![3-Oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1267614.png)
